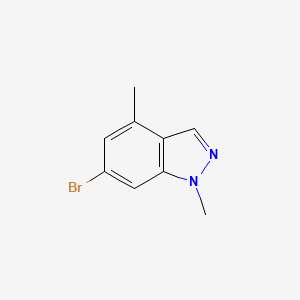![molecular formula C13H5F5O B12865569 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and an aldehyde group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluorobenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and formylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
Oxidation: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. Additionally, the electronic properties of the fluorinated biphenyl core can affect its behavior in biological systems, potentially targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar structure but with an iodine atom instead of an aldehyde group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of an aldehyde group.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromomethyl group instead of an aldehyde group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its highly fluorinated biphenyl structure and the presence of an aldehyde group. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H5F5O |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-5H |
Clé InChI |
RPYOVXVCBQHKLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


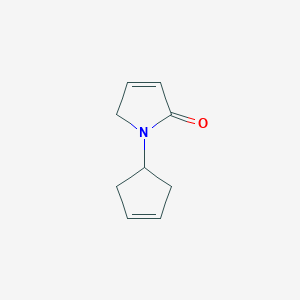


![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)

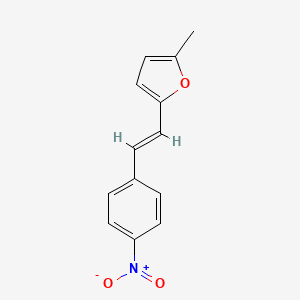
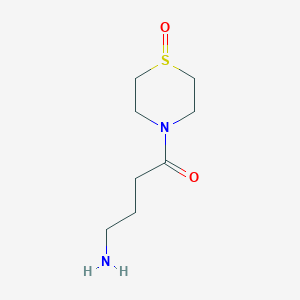
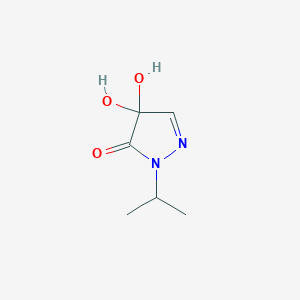
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
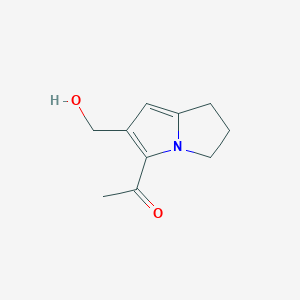
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)
